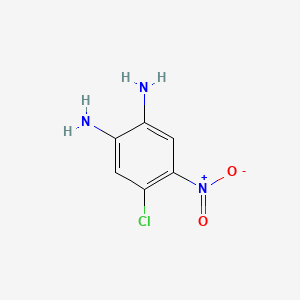

4-Chloro-5-nitrobenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQLMWFVXRZASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420652 | |

| Record name | 4-chloro-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67073-39-6 | |

| Record name | 4-chloro-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-nitro-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 5 Nitrobenzene 1,2 Diamine

Historical and Current Synthetic Routes to 4-Chloro-5-nitrobenzene-1,2-diamine

The preparation of this compound can be approached through several synthetic pathways, primarily involving the functionalization of benzene (B151609) derivatives or substituted nitroanilines.

Multi-Step Approaches from Benzene Derivatives

Starting from simple benzene derivatives, the synthesis involves a sequence of reactions to introduce the required chloro, nitro, and amino groups onto the aromatic ring.

A common and historical strategy in aromatic chemistry involves the sequential nitration and reduction of a substituted benzene precursor. For a compound like this compound, a plausible route could begin with a dichlorobenzene isomer, such as m-dichlorobenzene. This starting material can undergo nitration to introduce a nitro group, followed by a selective amination or a reduction-amination sequence.

For instance, the nitration of m-dichlorobenzene can produce 2,4-dichloronitrobenzene. google.com Subsequent high-pressure amination can then substitute one of the chlorine atoms to introduce an amino group. google.com A final step would involve the selective reduction of one nitro group in a dinitro precursor or the introduction of a second amino group. A well-documented parallel is the partial reduction of 2,4-dinitroaniline (B165453) using ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide (B80085) to selectively form 1,2-diamino-4-nitrobenzene. orgsyn.org In this process, 2,4-dinitroaniline is heated in an ethanol (B145695) and ammonium hydroxide (B78521) solution, and hydrogen sulfide gas is passed through the mixture, maintaining a temperature of 45-55°C. orgsyn.org This selective reduction highlights a key transformation applicable in multi-step syntheses.

Diazotization is a fundamental process in organic synthesis where a primary aromatic amine is converted into a diazonium salt. byjus.comaccessscience.com This reaction, first reported by Peter Griess in 1858, typically involves treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. byjus.com

Diazonium salts are highly versatile intermediates. organic-chemistry.org While not a direct route to this compound itself, the strategy is crucial for preparing related compounds and precursors. For example, a diazonium salt can be reduced to a hydrazine (B178648) derivative using reagents like stannous chloride or sodium sulfite. byjus.comnptel.ac.in These hydrazines can be further utilized in synthesis. The reduction of diazonium ions can also proceed via single electron transfer, often using copper(I) salts, to generate highly reactive aryl radicals. nptel.ac.in The presence of electron-withdrawing groups on the aromatic ring can make the parent amine more difficult to diazotize by reducing the nucleophilicity of the amino group. nptel.ac.in

Targeted Synthesis from Substituted Nitroanilines

One effective approach involves the reduction of N-substituted-2-nitroanilines. For example, various N-substituted-benzene-1,2-diamines have been synthesized with high yields by treating the corresponding N-substituted-2-nitroaniline with thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This method has been reported to produce N-(4-chlorophenyl)benzene-1,2-diamine in a 94% yield, demonstrating its efficiency for related structures. researchgate.net Another pathway involves the reduction of an aromatic nitro group using tin(II) chloride in ethanol, which successfully converts precursors into the desired benzene-1,2-diamine building blocks in yields ranging from 71-98%. mdpi.com In contrast, attempts to use catalytic hydrogenation with palladium on charcoal for the same transformation reportedly led to complex product mixtures. mdpi.com

A general synthesis for a related compound, 3-Chloro-5-nitrobenzene-1,2-diamine, involves the nitration of 3-chlorobenzene-1,2-diamine (B1351715) followed by the reduction of the resulting nitro group. This highlights a common strategy of introducing the nitro group onto a pre-existing diamine structure.

Optimization of Reaction Conditions and Reagents for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction conditions, particularly for the critical reduction step of the nitro group.

Catalytic Systems in Reduction Reactions

The reduction of an aromatic nitro group to a primary amine is a cornerstone of this synthesis. The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity, especially to avoid side reactions like dehalogenation. sci-hub.st

Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst. While common, issues can arise during scale-up, such as the formation of byproducts like hydroxylamines. sci-hub.st Catalysts like Raney Nickel and Palladium on charcoal (Pd/C) are frequently used. However, Pd/C can sometimes lead to incomplete conversions or complex product mixtures in certain substrates. mdpi.comchemspider.com The selectivity of catalytic hydrogenation can be poor, with risks of dehalogenation, particularly with palladium catalysts. sci-hub.st

Metal-Acid Systems (Dissolving Metal Reduction): A classic and often clean method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid. The iron-mediated reduction of aromatic nitro groups is noted for proceeding quickly and cleanly under mild conditions. chemspider.com For instance, using iron powder with a small amount of ferric chloride in ethanol/acetic acid can achieve complete conversion in as little as 1.5 hours. chemspider.com This method can be more efficient than catalytic hydrogenation in certain cases. chemspider.com

Other Reducing Agents: A variety of other reagents are effective for nitro group reduction.

Tin(II) chloride (SnCl₂) is a reliable reagent, often used in ethanol, to produce benzene-1,2-diamines in high yields. mdpi.com

Sodium Dithionite (Na₂S₂O₄) is another option that can be efficient and may minimize the risk of dehalogenation. sci-hub.st

Thiourea dioxide in an alkaline medium presents an environmentally friendly and effective method for reducing N-substituted-2-nitroanilines to their corresponding diamines. researchgate.net

The selection of the optimal reduction system depends heavily on the specific substrate and the other functional groups present in the molecule.

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Reducing System | Catalyst/Reagent | Typical Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | ~1 atm H₂, 36 h | Widely used | Incomplete conversion, complex mixtures chemspider.com | sci-hub.stchemspider.com |

| Catalytic Hydrogenation | Raney Nickel | H₂ | Efficient on a large scale | Formation of hydroxylamine (B1172632) byproducts | sci-hub.st |

| Metal-Acid Reduction | Fe powder, FeCl₃ | Ethanol/Acetic Acid, reflux, 1.5 h | Fast, clean conversion | --- | chemspider.com |

| Stannous Chloride | SnCl₂ | Ethanol | High yields (71-98%) | --- | mdpi.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloro-5-nitrobenzene-1,2-diamine |

| Benzene |

| m-dichlorobenzene |

| 2,4-dichloronitrobenzene |

| 2,4-dinitroaniline |

| 1,2-diamino-4-nitrobenzene |

| Nitrous acid |

| Sodium nitrite |

| Hydrochloric acid |

| Stannous chloride (Tin(II) chloride) |

| Sodium sulfite |

| Copper(I) salts |

| N-(4-chlorophenyl)benzene-1,2-diamine |

| Thiourea dioxide |

| Sodium hydroxide |

| Tin(II) chloride |

| Ethanol |

| Palladium on charcoal (Pd/C) |

| 3-chlorobenzene-1,2-diamine |

| Hydrogen |

| Raney Nickel |

| Iron |

| Tin |

| Zinc |

| Ferric chloride |

| Acetic acid |

Control of Temperature and Reaction Environment

The synthesis of substituted phenylenediamines like this compound involves reactions that are highly sensitive to temperature and the chemical environment. Precise control over these parameters is critical for directing the reaction towards the desired product, maximizing yield, and minimizing the formation of unwanted byproducts and isomers.

Key reaction steps, such as nitration and amination, are typically exothermic, and failure to control the temperature can lead to over-nitration, decomposition of reactants, or reduced regioselectivity. For instance, in the nitration of chloro-aromatic compounds, a common step in the synthesis of nitroanilines, maintaining a low and stable temperature is crucial. Patents describing the nitration of related precursors, such as 4-chloro-2-methyl-phenyl-benzenesulfonate, specify carrying out the reaction at approximately 15°C to avoid the formation of by-products. google.com In some cases, the nitration of a substituted chlorobenzene (B131634) is performed at even lower temperatures, between 0–5°C, using mixed acids like nitric acid and sulfuric acid.

The reaction environment, including the choice of solvent and the pH of the reaction mixture, also plays a pivotal role. For amination reactions to introduce the diamine functionality, the solvent must be capable of dissolving the reactants while being stable under the reaction conditions. Ethanol is a commonly used solvent for the reduction of nitroanilines. chemicalbook.com The pH must often be controlled; for example, after a reduction step using iron in the presence of an acid catalyst like ammonium chloride, the mixture is typically made alkaline to quench the reaction and facilitate the isolation of the free amine product. chemicalbook.com In industrial processes, such as the amination of 2,5-dichloro-nitrobenzene to produce 4-chloro-2-nitraniline (a precursor), aqueous ammonium hydroxide is used at elevated temperatures, indicating that the reaction environment is aqueous and basic. google.com

For sensitive reactions, an inert atmosphere (e.g., nitrogen or argon) may be employed to prevent oxidation of the amine groups, which are susceptible to air oxidation, especially at elevated temperatures.

| Parameter | Control Method | Purpose | Typical Conditions |

| Temperature | Cooling baths (ice, cryo-coolers), controlled heating mantles | Prevent side reactions (e.g., over-nitration), control reaction rate, ensure regioselectivity | Nitration: 0-15°C google.com Amination/Reduction: 80°C to 220°C chemicalbook.comgoogle.com |

| Solvent | Selection of appropriate solvent | Dissolve reactants, mediate reaction, facilitate product isolation | Ethanol, Methanol, Water chemicalbook.comgoogle.com |

| pH | Addition of acids or bases | Catalyze reaction, quench reaction, improve product stability and isolation | Acidic (e.g., HCl for catalysis) , Basic (e.g., NaHCO₃ or NH₄OH for workup) chemicalbook.comgoogle.com |

| Atmosphere | Use of inert gases (Nitrogen, Argon) | Prevent oxidation of sensitive functional groups (amines) | Standard practice for air-sensitive reagents/products |

Scalability Considerations for Research and Industrial Production

The transition from a laboratory-scale synthesis to industrial production of this compound introduces a new set of challenges and considerations. While a research setting may prioritize versatility and the exploration of novel routes, industrial production emphasizes cost-effectiveness, safety, efficiency, and environmental impact.

The management of reaction conditions, particularly heat transfer, becomes more complex at larger scales. The exothermic nature of nitration and other steps requires efficient cooling systems to maintain the precise temperature control needed for selectivity. Industrial reactors are designed with sophisticated heat exchange systems to manage these thermal loads safely.

Furthermore, the method of synthesis can be adapted for scalability. While many laboratory syntheses are performed in batch reactors, continuous flow chemistry offers significant advantages for industrial production. Flow reactors can provide superior heat and mass transfer, leading to better control over reaction conditions, improved safety, and higher yields. nih.gov For the large-scale preparation of complex molecules, flow synthesis has been shown to increase productivity significantly compared to discontinuous batch systems. nih.gov Companies in the chemical industry are increasingly adopting such technologies for the manufacture of intermediates like phenylenediamines. biosynth.comenvironmentclearance.nic.in

Finally, environmental regulations and waste management are critical considerations in industrial production. The development of greener synthetic routes that minimize the use of hazardous solvents and reagents and reduce waste generation is a major focus of modern process chemistry. datainsightsmarket.com

| Consideration | Research Scale (Grams) | Industrial Scale (Kilograms to Tons) |

| Starting Materials | High purity, often specialized and expensive | Inexpensive, readily available bulk chemicals (e.g., 1,4-dichlorobenzene) google.com |

| Process Type | Typically batch reactions | Increasingly continuous flow processes for efficiency and safety nih.gov |

| Yield | Important, but secondary to achieving the target molecule | Critically important for economic viability; high overall process yield is a primary goal google.com |

| Heat Management | Simple (e.g., ice bath) | Complex engineering (e.g., jacketed reactors, cooling coils) |

| Purification | Often chromatography | Crystallization, distillation, extraction |

| Safety & Environment | Fume hood, personal protective equipment | Comprehensive process safety management, waste treatment plants, regulatory compliance datainsightsmarket.com |

Comparative Analysis of Synthetic Pathways

The most common strategies for synthesizing substituted anilines involve the nitration of a suitable aromatic precursor followed by the reduction of the nitro group, or the amination of a halo-aromatic compound.

Pathway 1: Nitration followed by Reduction/Amination

A logical approach starts with a dichlorobenzene derivative. For example, 1,4-dichlorobenzene (B42874) can be nitrated to form 2,5-dichloro-nitrobenzene. google.com This step is highly regioselective due to the directing effects of the chloro groups. Subsequently, one of the chloro groups can be selectively replaced by an amino group through nucleophilic aromatic substitution. A patented process describes the amination of 2,5-dichloro-nitrobenzene with aqueous ammonium hydroxide at high temperatures (160-220°C) to yield 4-chloro-2-nitraniline with high selectivity and a reported yield of 97%. google.com The remaining nitro group can then be reduced to the second amine, and the other chloro group can be aminated to arrive at the final product, although the direct synthesis of this compound from this specific intermediate is not detailed in the available results.

Pathway 2: Amination followed by Nitration

Alternatively, one could start with a chloro-aniline and introduce the second amino group and the nitro group. However, the directing effects of the amino group (ortho-, para-directing and activating) and the chloro group (ortho-, para-directing and deactivating) would need to be carefully managed to achieve the desired 1,2,4,5-substitution pattern. The strong activating nature of the amino group often requires it to be protected (e.g., by acylation) before nitration to prevent oxidation and control regioselectivity.

| Synthetic Pathway | Key Steps | Reported Yields (for similar steps) | Regioselectivity |

| From Dichlorobenzene | 1. Nitration of 1,4-dichlorobenzene 2. Selective amination of 2,5-dichloro-nitrobenzene | Amination step: 97% google.com | High in the initial nitration and subsequent amination steps. google.com |

| From Nitroaniline | 1. Reduction of a dinitro-chloro-benzene derivative 2. Partial reduction of a dinitroaniline | Reduction of 2,4-dinitroaniline to 4-nitro-o-phenylenediamine: 72% chemicalbook.com | Depends on the selectivity of the reducing agent. |

Handling nitrating agents (like nitric and sulfuric acids) and nitro-aromatic compounds poses significant safety risks, especially on an industrial scale, due to their hazardous and potentially explosive nature. Furthermore, traditional reduction methods, such as using iron powder in acidic conditions, generate large amounts of waste, presenting environmental challenges. chemicalbook.comdatainsightsmarket.com

Future research is likely to focus on several key areas to address these challenges:

Development of Novel Catalysts: The design of more selective and efficient catalysts for both nitration and reduction reactions is a major goal. This includes exploring catalytic systems that can operate under milder conditions and offer better control over regioselectivity.

Green Chemistry Approaches: There is a strong drive to develop more environmentally benign synthetic methods. This includes the use of safer solvents, recyclable catalysts, and processes that generate less waste. Catalytic hydrogenation, for example, is a cleaner alternative to stoichiometric metal-acid reductions. google.com

Flow Chemistry: The adoption of continuous flow technologies is expected to grow. nih.gov Flow synthesis can improve the safety of handling hazardous intermediates, enhance reaction control, and often increase yields and purity, making it an attractive option for the production of fine chemicals like this compound.

Improved Precursor Synthesis: Research into more efficient and regioselective methods for creating the key precursors will also be critical. This includes developing new strategies for the controlled introduction of chloro, nitro, and amino functionalities onto the aromatic ring. uj.edu.pl

By focusing on these areas, the chemical community aims to develop synthetic routes to this compound and other complex intermediates that are safer, more efficient, and more sustainable.

Mechanistic Investigations of Chemical Reactivity of 4 Chloro 5 Nitrobenzene 1,2 Diamine

Electron Density Distribution and its Influence on Reactivity

The reactivity of the aromatic ring and the functional groups of 4-Chloro-5-nitrobenzene-1,2-diamine is fundamentally governed by the distribution of electron density. This distribution is a consequence of the electronic effects of the chloro, nitro, and amino substituents.

Effects of Chlorine and Nitro Substituents on Aromatic Ring Activation/Deactivation

The chlorine and nitro groups are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The nitro group, in particular, is one of the most powerful electron-withdrawing groups. Its effect is exerted through both inductive withdrawal (-I effect) and a strong resonance-withdrawing effect (-M effect), which significantly reduces the electron density of the benzene (B151609) ring. wikipedia.orgnih.gov This deactivation makes reactions like electrophilic aromatic substitution less favorable.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. wikipedia.orglibretexts.org Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

| Substituent | σ_meta | σ_para | Reference |

|---|---|---|---|

| -NO₂ | 0.71 | 0.78 | pitt.edu |

| -Cl | 0.37 | 0.23 | pitt.edu |

| -NH₂ | -0.16 | -0.66 |

The strong electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally not observed in electron-rich benzene rings. nih.gov

Influence of Amino Groups on Reaction Pathways

In contrast to the deactivating chloro and nitro groups, the two amino groups are powerful activating groups. They donate electron density to the aromatic ring through a strong resonance effect (+M effect). wikipedia.org This electron-donating character increases the nucleophilicity of the aromatic ring and also of the nitrogen atoms themselves.

The primary reaction pathway involving the amino groups in o-phenylenediamines, such as this compound, is condensation with carbonyl compounds to form heterocyclic systems. ijariie.comnih.gov A prominent example is the synthesis of benzimidazoles through reaction with aldehydes or carboxylic acids. acs.orgrsc.org

The mechanism for benzimidazole (B57391) formation from an o-phenylenediamine (B120857) and an aldehyde typically involves the following steps:

Nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form a Schiff base (imine). mdpi.com

Intramolecular cyclization through the attack of the second amino group on the imine carbon.

Aromatization of the resulting dihydro-benzimidazole, often through oxidation or elimination, to yield the stable benzimidazole ring system. nih.govmdpi.com

The presence of the electron-withdrawing nitro and chloro groups can influence the rate of this reaction by affecting the nucleophilicity of the amino groups.

Types of Chemical Transformations

The functional groups of this compound allow for a range of chemical transformations, with redox reactions of the nitro group being particularly significant.

Redox Reactions of the Nitro Group

The nitro group is readily reduced under various conditions, while its oxidation is less common.

The reduction of the nitro group in aromatic compounds to a primary amine is a fundamental and widely used transformation. wikipedia.org This reaction is crucial for the synthesis of various derivatives from this compound. The resulting triamine (a benzenetriamine derivative) can be a valuable intermediate in further synthetic steps.

Several methods are available for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities like a chloro substituent. commonorganicchemistry.com

| Reagent/System | Conditions | Notes | Reference |

|---|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but may also cause dehalogenation. | commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Often preferred over Pd/C to avoid dehalogenation of aryl chlorides. | commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Metal in acidic medium | A classic and cost-effective method. | |

| SnCl₂/HCl | Metal salt in acidic medium | A mild method, often used for selective reductions. | commonorganicchemistry.com |

| Zn/NH₄Cl | Metal in neutral medium | Provides mild reduction conditions. | scispace.com |

| Hydrazine (B178648) glyoxylate/Zn or Mg | Transfer hydrogenation | Selective and rapid reduction at room temperature without hydrogenolysis. |

The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov In some biological systems, these intermediates can be isolated. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) by certain bacteria involves the reduction of the nitro group to a hydroxylamino group, which then undergoes further enzymatic rearrangement. nih.gov

The oxidation of the nitro group itself is an energetically unfavorable process and is not a common transformation. The nitrogen atom in a nitro group is already in a high oxidation state (+3). nih.gov

However, under specific and highly oxidizing conditions, such as in advanced oxidation processes (AOPs), transformations involving nitroaromatic compounds can occur. For example, the photolysis of phenolic compounds in the presence of nitrate (B79036) ions can lead to the formation of nitrophenols through the reaction with nitrogen dioxide radicals (NO₂•). dss.go.thacs.org This is not a direct oxidation of an existing nitro group but rather a nitration of an aromatic ring. The high stability of the nitro group makes it resistant to oxidative degradation. nih.gov

Conversely, the amino groups in the molecule are susceptible to oxidation. The oxidation of aromatic amines can lead to a variety of products, including nitroso, azoxy, and nitro compounds, depending on the oxidizing agent and reaction conditions. acs.org For instance, oxidation with reagents like performic acid, generated in situ from formic acid and hydrogen peroxide, can convert aromatic amines to the corresponding nitro compounds. acs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene and its derivatives. msu.edu The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the aromatic ring. libretexts.org Substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. libretexts.org

In the case of this compound, the amino groups (-NH2) are strong activating groups due to their ability to donate a lone pair of electrons to the benzene ring through resonance. libretexts.org In contrast, the nitro group (-NO2) is a powerful deactivating group because of its strong electron-withdrawing inductive and resonance effects. libretexts.orglibretexts.org The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org

The directing effects of the substituents determine the position of the incoming electrophile. The amino groups are ortho, para-directors, while the nitro group is a meta-director. libretexts.org The chloro group, although deactivating, also directs incoming electrophiles to the ortho and para positions. libretexts.org The ultimate position of substitution is a complex interplay of these directing effects and steric hindrance.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

In this compound, the chloro group serves as the leaving group. The nitro group, being a strong electron-withdrawing group, is positioned para to one of the amino groups and meta to the other, and ortho to the chloro substituent. This arrangement, particularly the ortho-nitro group, strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org Consequently, the chlorine atom in this compound can be readily displaced by various nucleophiles.

This reactivity is exploited in the synthesis of various derivatives. For example, the reaction with amines or other nitrogen-containing nucleophiles can lead to the formation of substituted diamines, which are precursors to biologically active heterocyclic compounds. The rate of these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Reactions Involving Amino Groups (e.g., Amide Formation, Protonation)

The two amino groups in this compound are primary aromatic amines and exhibit characteristic reactivity. learncbse.in They are basic and can be protonated by acids to form the corresponding anilinium salts. learncbse.in This protonation significantly alters the electronic properties of the molecule, as the anilinium group is strongly deactivating in electrophilic aromatic substitution reactions. learncbse.in

The amino groups can also undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form amides. learncbse.in This reaction is often used to protect the amino groups or to introduce new functional groups into the molecule. The reactivity of the amino groups towards acylation can be influenced by the electronic environment of the ring.

Furthermore, the ortho-disposed amino groups are key to the synthesis of benzimidazoles, an important class of heterocyclic compounds with diverse biological activities. nih.govrsc.orgmdpi.com The condensation reaction of this compound with aldehydes or carboxylic acids and their derivatives leads to the formation of the imidazole (B134444) ring fused to the benzene ring. nih.govrsc.org This cyclization is a powerful tool for creating complex molecular architectures from this starting material. nih.govnih.gov

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic studies on this compound itself are not extensively reported in the readily available literature. However, the kinetics of related reactions provide valuable insights. For instance, studies on the nucleophilic aromatic substitution of similar compounds, such as 2,4-dinitrochlorobenzene, have been conducted. researchgate.net These studies reveal that the reactions are typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the nucleophile. researchgate.net The Arrhenius parameters obtained from such studies can provide information about the activation energy and the pre-exponential factor, shedding light on the reaction mechanism. researchgate.net

The thermodynamics of the reactions involving this compound can be inferred from the nature of the bonds being broken and formed. For example, the formation of benzimidazoles through condensation reactions is generally a thermodynamically favorable process, driven by the formation of a stable aromatic heterocyclic ring system.

Role of Steric and Electronic Effects in Directing Reactions

Both steric and electronic effects play a crucial role in directing the outcome of reactions involving this compound.

Electronic Effects:

Inductive Effect: The electronegative chlorine and nitro groups withdraw electron density from the benzene ring through the sigma bonds (inductive effect), thus deactivating the ring towards electrophilic attack. The amino groups have a weaker electron-withdrawing inductive effect.

Resonance Effect: The amino groups strongly donate electron density to the ring via resonance (mesomeric effect), activating it towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. The nitro group strongly withdraws electron density through resonance, deactivating the ring and directing incoming electrophiles to the meta position. The chlorine atom has a weaker resonance effect, donating electron density and directing ortho and para.

In electrophilic aromatic substitution , the powerful activating and ortho, para-directing effect of the two amino groups generally dominates. However, the precise location of substitution will be a complex function of the combined directing influences of all four substituents.

In nucleophilic aromatic substitution , the strong electron-withdrawing resonance effect of the nitro group, positioned ortho to the chloro leaving group, is the dominant factor. libretexts.org This effect stabilizes the negatively charged intermediate, thereby facilitating the substitution of the chlorine atom. libretexts.org

Steric Effects:

The spatial arrangement of the substituents can influence the regioselectivity of reactions. The presence of four substituents on the benzene ring creates a sterically crowded environment. In electrophilic aromatic substitution, attack at a position flanked by two other substituents may be sterically hindered, leading to a preference for less hindered positions. Similarly, in nucleophilic aromatic substitution, the approach of the nucleophile can be influenced by the steric bulk of the adjacent groups.

The condensation reaction leading to benzimidazole formation is also subject to steric effects. The size of the aldehyde or carboxylic acid derivative used in the condensation can influence the rate and yield of the reaction.

Data Tables

Table 1: Influence of Substituents on the Reactivity of the Benzene Ring

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ | Electron-donating (Resonance) | Strong Activator | Ortho, Para |

| -NO₂ | Electron-withdrawing (Resonance & Inductive) | Strong Deactivator | Meta |

| -Cl | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Weak Deactivator | Ortho, Para |

Table 2: Reactivity in Major Reaction Types

| Reaction Type | Key Influencing Factors | Expected Outcome |

| Electrophilic Aromatic Substitution | - Strong activation by two amino groups. - Deactivation by nitro and chloro groups. - Competing directing effects. | Substitution on the ring, regioselectivity depends on reaction conditions. |

| Nucleophilic Aromatic Substitution | - Strong activation by the ortho-nitro group. - Chlorine as a good leaving group. | Displacement of the chlorine atom by a nucleophile. |

| Reactions of Amino Groups | - Basicity of the amino groups. - Nucleophilicity of the amino groups. - Ortho-diamine arrangement. | Protonation, acylation, and formation of benzimidazoles. |

Applications of 4 Chloro 5 Nitrobenzene 1,2 Diamine in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic placement of reactive sites on the 4-chloro-5-nitrobenzene-1,2-diamine molecule facilitates its use in the synthesis of various heterocyclic systems. The diamino functionality is key to the formation of fused five- and six-membered rings, while the chloro and nitro groups can be retained or transformed to introduce further molecular diversity.

Benzimidazoles are a prominent class of heterocyclic compounds known for their wide spectrum of biological activities. The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. In this context, this compound can be reacted with various aldehydes to form substituted benzimidazoles. The general reaction involves the cyclocondensation of the diamine with an aldehyde, often in the presence of an oxidizing agent or a catalyst to facilitate the ring closure and subsequent aromatization.

The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzimidazole ring. The presence of the chloro and nitro substituents on the benzimidazole core, derived from the starting diamine, provides opportunities for further functionalization and the development of new therapeutic agents.

Table 1: Examples of Reaction Conditions for Benzimidazole Synthesis from o-Phenylenediamines

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield |

| Sodium Metabisulfite (B1197395) | Dimethoxyethane | Reflux | 48 hours | Moderate to Good |

| p-Toluenesulfonic acid | Solvent-free | Grinding | Variable | Good to Excellent biosynth.com |

| Al₂O₃/CuI/PANI nanocomposite | Mild conditions | Not specified | Not specified | Excellent biosynth.com |

| Ammonium (B1175870) Chloride | Ethanol (B145695) | 80-90 °C | Not specified | Good |

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties. The most common method for synthesizing the quinoxaline (B1680401) ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. youtube.com this compound serves as a key precursor in the synthesis of substituted quinoxalines.

The reaction involves the condensation of the diamine with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to yield the corresponding quinoxaline derivative. This reaction is often carried out in a suitable solvent and can be catalyzed by acids. The resulting 6-chloro-7-nitroquinoxaline (B9568) can be further modified, for example, through nucleophilic substitution of the chloro group or reduction of the nitro group, to generate a library of compounds for biological screening. nih.gov

While direct synthesis of triazoles from this compound is not extensively documented, the o-phenylenediamine moiety is a well-established precursor for the synthesis of fused triazole systems, specifically benzotriazoles. The synthesis of benzotriazoles typically involves the diazotization of one of the amino groups of an o-phenylenediamine, followed by intramolecular cyclization. gsconlinepress.comijariie.compharmacyinfoline.com

This reaction is commonly achieved by treating the o-phenylenediamine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. ijariie.compharmacyinfoline.com Applying this methodology to this compound would be expected to yield 5-chloro-6-nitro-1H-benzotriazole. The reaction proceeds via the formation of a diazonium salt from one of the amino groups, which then undergoes an intramolecular electrophilic attack by the other amino group to form the triazole ring. pharmacyinfoline.com

Indoloquinoxalines are polycyclic aromatic compounds that have garnered interest due to their potential applications in medicinal chemistry. The synthesis of the indoloquinoxaline scaffold can be achieved through the condensation of an o-phenylenediamine with an isatin (B1672199) (indole-2,3-dione) derivative. ijarsct.co.in

In this synthetic approach, this compound can be reacted with isatin or its substituted analogs. The reaction involves the condensation of the amino groups of the diamine with the ketone and lactam carbonyl groups of isatin, leading to the formation of the fused indolo[2,3-b]quinoxaline system. This reaction is often carried out in a suitable solvent and may be catalyzed by an acid or a green catalyst like aqueous orange peel extract. ijarsct.co.in The resulting chloro- and nitro-substituted indoloquinoxaline can serve as a platform for the development of new bioactive molecules.

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands in coordination chemistry and have been investigated for their biological activities. This compound can be used to synthesize Schiff base ligands through condensation with various aldehydes and ketones.

The reaction of this compound with carbonyl compounds can lead to the formation of mono- or di-Schiff bases, depending on the stoichiometry of the reactants. These Schiff base ligands, containing the chloro and nitro functionalities, can then be used to form coordination complexes with various transition metals. The resulting metal complexes have been a subject of research due to their potential catalytic and biological properties.

Table 2: Characterization Data for a Representative Schiff Base

| Property | Data |

| Compound Name | N,N'-bis(5-nitro-salicylidene)-1,3-propanediamine |

| Starting Materials | 5-nitro-salicylaldehyde and 1,3-diaminopropane |

| Reaction Conditions | Methanol, 30°C, 45 min |

| Yield | 90.5% |

| Melting Point | 210-213 °C |

| Appearance | Yellowish orange solid |

Role in Medicinal Chemistry and Pharmaceutical Intermediates

The derivatives of this compound are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the heterocyclic systems synthesized from it. The presence of the chlorine atom and the nitro group on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Benzimidazole derivatives synthesized from this precursor have shown potential as antimicrobial, antiviral, and anticancer agents. Similarly, quinoxaline derivatives are known to possess a broad range of biological activities, including antibacterial, antifungal, and anticancer properties. The ability to generate libraries of these heterocyclic compounds with various substitutions, originating from the versatile starting material this compound, makes it a valuable intermediate in drug discovery and development programs.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial starting material in the synthesis of complex heterocyclic molecules that form the core of various active pharmaceutical ingredients (APIs). Its distinct arrangement of amino, nitro, and chloro functional groups on a benzene (B151609) ring allows for sequential and regioselective reactions to build elaborate molecular architectures.

A significant application of this compound is in the preparation of purinone-based compounds. lookchem.com These synthesized purinones have been investigated as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme involved in the repair of DNA double-strand breaks. lookchem.com The inhibition of this enzyme is a targeted strategy in oncology, as it can sensitize cancer cells to the effects of radiation and chemotherapy. The synthesis of these complex APIs often involves the condensation of this compound with other reagents to form the foundational heterocyclic ring system, which is then further modified to achieve the desired biological activity. lookchem.com

Furthermore, the diamino functionality of this compound is instrumental in constructing other classes of therapeutic agents. For instance, it is a key building block for certain pyrimidine (B1678525) derivatives that have shown potential as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. google.com These inhibitors play a role in anti-angiogenic therapies, which aim to cut off the blood supply to tumors. The synthesis typically involves the reduction of the nitro group, followed by condensation with a suitable pyrimidine precursor. google.com

Research Findings on API Precursors

| Precursor Compound | Resulting API Class | Therapeutic Target | Potential Application |

|---|---|---|---|

| This compound | Purinone derivatives | DNA-dependent protein kinase (DNA-PK) | Cancer Treatment lookchem.com |

Development of Drug Scaffolds

The molecular framework of this compound makes it a versatile scaffold in medicinal chemistry for the development of novel drug candidates. A drug scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The o-phenylenediamine moiety within this compound is particularly useful for the synthesis of a wide range of heterocyclic systems.

This compound is a valuable precursor for creating heterocyclic frameworks such as quinoxalines and triazoles. The vicinal diamines can readily condense with 1,2-dicarbonyl compounds to form the quinoxaline ring system, a privileged scaffold in drug discovery known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

The presence of the electron-withdrawing nitro group and the chloro substituent on the benzene ring influences the electronic properties and reactivity of the resulting scaffolds. This allows for further chemical modifications, enabling the fine-tuning of the pharmacological profile of the drug candidates. The ability to generate a variety of substituted heterocyclic compounds from this single precursor makes it a valuable tool for medicinal chemists in the search for new and effective drugs. lookchem.com

Heterocyclic Scaffolds Derived from this compound

| Scaffold Type | Synthetic Precursors | Potential Biological Activities |

|---|---|---|

| Quinoxalines | This compound and 1,2-dicarbonyl compounds | Antimicrobial, Antiviral, Anticancer |

Utilization in Materials Science and Dye Chemistry

Beyond its applications in the pharmaceutical industry, this compound is a significant intermediate in the fields of materials science and dye chemistry. Its aromatic structure and reactive functional groups make it a suitable building block for the synthesis of organic colorants and functional materials.

In dye chemistry, o-phenylenediamine derivatives are well-established precursors for a variety of dyes, including azo dyes. ijirset.comresearchgate.net The process typically involves the diazotization of one of the amino groups on the this compound molecule, followed by a coupling reaction with a suitable coupling agent, such as a phenol (B47542) or an aniline (B41778) derivative. ijirset.complantarchives.org The resulting azo compounds are often highly colored and can be used as disperse dyes for synthetic fibers like polyester (B1180765) and nylon. ijirset.com The specific shade and fastness properties of the dye are determined by the molecular structure of both the diamine precursor and the coupling component. ijirset.com

The nitro and chloro substituents on the benzene ring of this compound can modulate the electronic properties of the resulting dye molecule, influencing its color and lightfastness. This allows for the synthesis of a range of dyes with tailored properties for specific applications. dyestuffintermediates.com In materials science, the compound can also be used in the production of pigments. who.int

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 67073-39-6 matrix-fine-chemicals.com |

| Molecular Formula | C6H6ClN3O2 matrix-fine-chemicals.com |

| Molecular Weight | 187.58 g/mol matrix-fine-chemicals.com |

| Appearance | Red Crystalline powder avantorsciences.com |

Computational Chemistry and Theoretical Studies of 4 Chloro 5 Nitrobenzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and orbital energies.

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying substituted aromatic systems. In the study of related nitrobenzene-1,2-diamines, DFT has been successfully employed to correlate theoretical calculations with experimental data, such as NMR chemical shifts. researchgate.net

For this class of molecules, calculations are often performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p) for calculating properties and a smaller set like 6-31G(d) for geometry optimization. researchgate.net This level of theory allows for the accurate determination of the molecule's minimum energy geometry and its electronic properties. Although this methodology is well-established for the nitroaniline family, specific peer-reviewed studies detailing a full DFT analysis on 4-chloro-5-nitrobenzene-1,2-diamine are not prevalent in the searched literature.

Table 1: Typical DFT Methodology for Nitrobenzene-1,2-Diamine Systems

| Parameter | Method/Basis Set | Purpose | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d) | To find the lowest energy structure of the molecule. | researchgate.net |

| Electronic Properties | B3LYP/6-311++G(d,p) | To calculate electronic energies, orbital distributions, and other properties. | researchgate.net |

| Calculation Software | Gaussian-09 | A common software package for quantum chemistry calculations. | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and a greater ability for the molecule's electrons to be polarized or excited. wuxibiology.com These orbital energies are standard outputs of DFT calculations. However, as no specific DFT studies for this compound were identified, the precise energy values for its frontier orbitals are not available in the reviewed literature.

Table 2: Concepts in Frontier Molecular Orbital Theory

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. wuxibiology.com |

Prediction of Reactivity and Reaction Pathways

Beyond the HOMO-LUMO gap, DFT calculations can be used to compute a range of global and local reactivity descriptors. These indices provide a quantitative measure of a molecule's reactivity and can help predict how it will behave in different chemical environments.

Chemical Potential (μ) measures the tendency of electrons to escape from a system.

Chemical Hardness (η) measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

While the theoretical framework for these calculations is well-established, specific values for this compound have not been reported in the searched scientific literature.

To understand a chemical reaction mechanism, it is crucial to identify not only the reactants and products but also the high-energy transition state that connects them. Transition state analysis is a computational technique used to locate the geometry and energy of this state. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate. This analysis is essential for mapping the complete potential energy surface of a reaction and confirming the proposed pathway. Currently, there are no available studies in the searched literature that perform transition state analysis for reactions involving this compound.

Molecular Docking and Dynamics Simulations for Biological Interactions

The compound this compound is known to be used in the synthesis of purinone-based compounds that act as inhibitors of DNA-dependent protein kinase (DNA-PK), a target for cancer therapy. lookchem.com This connection suggests that derivatives of this molecule possess biological activity, making the parent compound and its analogues interesting candidates for computational biology studies.

Molecular docking is a simulation technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. It helps in understanding the binding mode and affinity of a potential drug molecule within the active site of a biological target. Following docking, molecular dynamics (MD) simulations can be run to model the behavior of the ligand-protein complex over time, providing insights into its stability and the dynamics of the molecular interactions.

Despite its relevance as a building block for bioactive molecules, no specific molecular docking or molecular dynamics simulation studies for this compound itself have been reported in the public scientific literature. Such studies would be valuable in rationalizing the design of new DNA-PK inhibitors or other potential therapeutic agents derived from this scaffold.

Structure-Activity Relationship (SAR) Modeling based on Electronic Parameters

The biological or chemical activity of a molecule is intrinsically linked to its electronic characteristics. In the case of this compound, the presence of two electron-donating amino groups (-NH2), an electron-withdrawing nitro group (-NO2), and a halogen (-Cl) on the benzene (B151609) ring creates a unique electronic environment. SAR studies aim to establish a quantitative relationship between these electronic properties and the observed activity of the compound.

While specific, comprehensive SAR studies detailing the biological activity of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the calculation of key electronic descriptors. These descriptors are fundamental in predicting how the molecule will interact with biological targets or participate in chemical reactions.

General QSAR studies on nitroaromatic compounds consistently highlight the significance of electronic parameters in predicting their toxicity and reactivity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability are frequently employed to build predictive models. For instance, a lower LUMO energy is often associated with increased electrophilicity and, consequently, higher toxicity for nitroaromatic compounds.

The following table presents a set of computationally predicted electronic and physicochemical properties for this compound, which are essential for any SAR modeling endeavor.

| Property | Value | Source |

| Molecular Formula | C6H6ClN3O2 | PubChem |

| Molecular Weight | 187.58 g/mol | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 187.014854 g/mol | PubChem |

| Monoisotopic Mass | 187.014854 g/mol | PubChem |

| Topological Polar Surface Area | 97.9 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 184 | PubChem |

Detailed Research Findings:

Although a specific research paper providing a complete SAR model for this compound with a corresponding data table of electronic parameters and activities could not be identified within the scope of this search, the foundational electronic properties can be discussed in the context of broader research on substituted nitrobenzenes.

Studies on similar molecules demonstrate that the interplay of substituents significantly influences the electronic landscape. The amino groups in this compound act as strong electron-donating groups, increasing the electron density of the aromatic ring and raising the energy of the HOMO. Conversely, the nitro group is a potent electron-withdrawing group, which lowers the energy of the LUMO. The chlorine atom also acts as an electron-withdrawing group through its inductive effect, further influencing the electronic distribution.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. For this compound, the combination of strong donating and withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, contributing to its potential reactivity.

While a dedicated data table linking a range of electronic parameters to a specific activity for this compound is not available, the table below conceptualizes how such data would be presented in a typical SAR study. The values for HOMO, LUMO, and Dipole Moment are hypothetical placeholders to illustrate the format, as specific experimental or high-level computational data for this exact molecule in a SAR context were not found.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Activity (e.g., IC50, µM) |

| This compound | - | - | - | - | - |

| Analog 1 | - | - | - | - | - |

| Analog 2 | - | - | - | - | - |

| Analog 3 | - | - | - | - | - |

In a complete SAR study, this table would be populated with experimental or computationally derived values, and statistical methods would be applied to derive a mathematical model correlating the electronic parameters with the observed activity. Such a model would be invaluable for designing new derivatives with potentially enhanced or modulated activity.

Exploration of Biological Activities and Molecular Mechanisms of 4 Chloro 5 Nitrobenzene 1,2 Diamine

Mechanistic Basis of Biological Action

The biological activities of 4-Chloro-5-nitrobenzene-1,2-diamine are intrinsically linked to its chemical structure, particularly the interplay of its functional groups. These groups dictate how the molecule interacts with biological systems at a molecular level.

Interaction with Molecular Targets

While specific enzyme or receptor targets for this compound are not extensively detailed in the provided search results, the broader class of nitroaromatic compounds, to which it belongs, is known to interact with various biological molecules. The reactivity of this compound suggests potential interactions with proteins and nucleic acids.

The mechanism of action for similar compounds, like 3-Chloro-5-nitrobenzene-1,2-diamine, involves interactions with molecular targets where the functional groups play a key role. The nitro group can engage in redox reactions, and the amino groups can form hydrogen bonds and other non-covalent interactions with biological molecules, thereby affecting cellular pathways. For instance, derivatives of the structurally related 4-chloro-1,2-phenylenediamine have been shown to induce apoptosis in kidney cells, suggesting interaction with cellular components that regulate cell death. researchgate.net

Role of Functional Groups in Binding Affinity and Reactivity

The functional groups of this compound are central to its biological activity.

Nitro Group: The electron-withdrawing nature of the nitro group is a key determinant of the molecule's reactivity. nih.gov This group can undergo enzymatic reduction within cells, a process that is often a prerequisite for the biological effects of nitro compounds. nih.gov The reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules. nih.gov The presence of a nitro group in a molecule can influence its ability to interact with nucleophilic sites within proteins, potentially leading to enzyme inhibition. nih.gov

Amine Groups: The two amino groups are crucial for forming hydrogen bonds with biological targets. nih.govresearchgate.net Hydrogen bonding is a fundamental interaction in molecular recognition, influencing how a molecule binds to a protein or a nucleic acid. nih.govresearchgate.net The positioning of these amine groups, ortho to each other, allows for specific spatial arrangements of these hydrogen bonds. In hydrohalide salts of the related 4-nitrobenzene-1,2-diamine, the amine groups are involved in extensive hydrogen-bonding networks, forming complex sheet-like structures. nih.govresearchgate.net This demonstrates the strong hydrogen bonding potential of the diamine moiety. The basicity of the amine groups, influenced by the other substituents on the benzene (B151609) ring, also plays a role in their interaction with acidic residues in biological macromolecules. learncbse.in

Chloro Group: The chlorine atom further modifies the electronic properties of the benzene ring, influencing the reactivity of the other functional groups.

The interplay of these functional groups is highlighted in studies of similar compounds. For example, in 4-nitrobenzene-1,2-diamine, the amine group para to the nitro group has a different geometry compared to the meta amine group, which affects their protonation and hydrogen bonding capabilities. nih.govresearchgate.net

Reactive Intermediate Formation and Cellular Component Interaction

A widely accepted mechanism for the biological activity of nitro compounds involves their intracellular reduction to form reactive intermediates. nih.gov This reduction can generate toxic species like nitroso and superoxide (B77818) radicals. nih.gov These reactive intermediates can then covalently bind to essential cellular components such as DNA, leading to nuclear damage and ultimately cell death. nih.gov

This mechanism has been observed for various nitro-containing antimicrobials, such as 5-nitroimidazoles, which require intracellular reduction to a short-lived nitro anion radical to exert their effect. nih.gov Although direct evidence for this compound is not provided, its structural similarity to other biologically active nitro compounds suggests that the formation of reactive intermediates is a plausible mechanism of action.

Investigated Biological Applications

Research into the biological applications of this compound and its derivatives has primarily focused on their potential as antimicrobial and anticancer agents.

Antimicrobial Properties

Nitro-containing compounds have a long history of use as antimicrobial agents. nih.gov The general mechanism of their antimicrobial action is believed to involve the reduction of the nitro group to produce toxic intermediates that damage cellular components like DNA. nih.gov

While specific studies on the antibacterial and antifungal properties of this compound were not found in the search results, related compounds have shown antimicrobial activity. For instance, metal complexes of 4-nitro-1,2-phenylenediamine have been tested against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov A zinc(II) complex of this compound showed significant activity against Streptococcus mutans. nih.gov Furthermore, other nitro derivatives have demonstrated activity against S. aureus and Candida species. nih.gov These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Potential and Antitumor Activities

The potential of nitro compounds as anticancer agents has also been an area of active investigation. nih.gov The presence of a nitro group can enhance the antitumor effect of certain molecules. nih.gov

Although direct studies on the anticancer activity of this compound are not detailed, it is used as an intermediate in the synthesis of compounds with potential anticancer properties. For example, it is used in the preparation of purinone compounds that act as DNA-PK inhibitors for cancer treatment. lookchem.com

Furthermore, research on structurally related compounds provides insights into its potential. For instance, 4-chloro-o-phenylenediamine has been shown to cause tumors in animal studies. nih.gov Copper(II) complexes containing 4-chloro-3-nitrobenzoic acid have demonstrated significant antiproliferative effects against human cancer cell lines. mdpi.com Another study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which contain a chloro-nitrophenyl moiety, identified compounds with high levels of antimitotic activity. mdpi.com These examples underscore the potential of chloro-nitro-substituted aromatic compounds in the development of new anticancer therapies.

Table of Investigated Biological Activities

| Biological Activity | Compound/Derivative | Findings |

| Antimicrobial | Zinc(II) complex of 4-nitro-1,2-phenylenediamine | Significant activity against Streptococcus mutans. nih.gov |

| Other nitro derivatives | Activity against S. aureus and Candida species. nih.gov | |

| Anticancer | Purinone compounds derived from this compound | Act as DNA-PK inhibitors for cancer treatment. lookchem.com |

| 4-chloro-o-phenylenediamine | Caused tumors in animal studies. nih.gov | |

| Copper(II) complexes with 4-chloro-3-nitrobenzoic acid | Significant antiproliferative effects against human cancer cell lines. mdpi.com | |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | High levels of antimitotic activity. mdpi.com |

Urease Inhibition Studies

While this compound itself has not been the specific subject of extensive urease inhibition studies in the reviewed literature, the broader class of nitro-containing compounds has been investigated for this purpose. Urease is a critical enzyme in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori, as it hydrolyzes urea (B33335) to ammonia (B1221849), neutralizing gastric acid and allowing bacterial survival. nih.gov The inhibition of this enzyme is a key therapeutic strategy for conditions such as peptic ulcers and gastritis. researchgate.net

Research into related structures, such as Schiff bases derived from nitroanilines and various 5-nitrofuran-2-yl-thiadiazole derivatives, has demonstrated significant urease inhibitory potential. researchgate.netnih.gov For instance, certain thiadiazole compounds have shown inhibitory concentrations (IC₅₀) as low as 0.94 µM, far exceeding the potency of the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.50 µM). nih.gov These studies suggest that the nitro group, a strong electron-withdrawing moiety, can be a valuable pharmacophore in the design of new urease inhibitors. nih.gov The investigation of this compound in this context remains a potential area for future research.

Other Emerging Biological Activities

Beyond potential enzyme inhibition, this compound serves as a key intermediate in the synthesis of compounds with significant biological activities.

Anticancer Applications: The compound is utilized in the preparation of purinone-based molecules that act as inhibitors of DNA-dependent protein kinase (DNA-PK). lookchem.com DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to radiation and chemotherapy, making it a valuable target in oncology.

Antimicrobial Potential: Nitro-containing aromatic compounds are well-established antimicrobial agents. nih.gov Their mechanism often involves intracellular reduction of the nitro group to form reactive and toxic intermediates, such as nitroso and superoxide species. These intermediates can covalently bind to and damage microbial DNA, leading to cell death. nih.gov This general mechanism suggests that this compound could be explored for its own antimicrobial properties or as a scaffold for new antimicrobial drugs.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological efficacy of a molecule like this compound is intrinsically linked to its chemical structure. The arrangement and nature of its substituents dictate its electronic properties, polarity, and ability to interact with biological targets.

The specific substitution pattern of this compound is critical to its chemical reactivity and potential biological function.

Nitro Group (NO₂): Positioned at C5, this powerful electron-withdrawing group significantly lowers the electron density of the benzene ring. nih.gov This electronic effect influences the pKa of the adjacent amine groups and the molecule's ability to participate in redox reactions, which is central to the antimicrobial activity of many nitro compounds. nih.gov

Chloro Group (Cl): Located at C4, the chlorine atom also acts as an electron-withdrawing group (via induction) and increases the lipophilicity of the molecule, which can affect its transport across cell membranes.

Studies on analogous compounds, such as 2-chloro-4-nitrobenzamide derivatives, have shown that the presence and position of both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on the phenyl ring can dramatically influence inhibitory activity against enzymes like α-glucosidase. nih.gov

Analyzing analogs of this compound provides insight into the functional importance of each substituent.

| Analog | Key Structural Difference | Predicted Impact on Biological Activity |

| 4-Nitro-o-phenylenediamine | Lacks the chloro substituent | Reduced lipophilicity and altered electronic distribution. May exhibit different cell permeability and target-binding affinity. |

| 4-Chloro-1,2-phenylenediamine | Lacks the nitro substituent | Lacks the strong electron-withdrawing character and redox potential of the nitro group. nih.gov Likely to have significantly reduced or different biological activities, particularly antimicrobial effects that rely on nitro group reduction. nih.gov |

| 2-Fluoro-4-nitroaniline Derivatives | Different halogen (F instead of Cl) and only one amine | Fluorine is smaller and more electronegative than chlorine, which could alter binding interactions. SAR studies on related series show that changing substituents from O-linked fragments to N-linked fragments can dramatically alter potency against specific protein targets. nih.gov |

| 5-Nitro-1,10-phenanthroline | A rigid, polycyclic analog | Demonstrates potent antitubercular activity, showing that incorporating the nitro-phenylamine motif into larger, more rigid structures can lead to specific and high-potency biological effects. nih.gov |

This comparative analysis underscores that the unique combination of chloro, nitro, and ortho-diamine groups in this compound creates a specific chemical entity whose biological profile cannot be simply extrapolated from its individual components.

In Vitro and In Vivo Biological Evaluation Methodologies

Evaluating the biological activity of compounds like this compound requires a range of standardized laboratory techniques.

In Vitro Urease Inhibition Assay: A common method to screen for urease inhibitors is the indophenol (B113434) method developed by Weatherburn. researchgate.net This spectrophotometric assay quantifies the production of ammonia from the enzymatic hydrolysis of urea. The assay mixture typically includes the urease enzyme, a buffer solution, urea, and the test compound. The reaction is stopped, and reagents are added that react with the liberated ammonia to produce a colored indophenol complex, the absorbance of which is measured to determine the extent of inhibition. researchgate.net

Kinetic Studies: To understand how a compound inhibits an enzyme, kinetic studies are performed. By measuring reaction rates at various substrate and inhibitor concentrations, Lineweaver-Burk and Dixon plots can be generated. nih.gov These plots help determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki), which quantifies the inhibitor's potency. nih.gov For example, a competitive inhibitor will increase the apparent Km (Michaelis constant) of the enzyme without changing the Vmax (maximum reaction velocity). nih.gov

In Vivo Evaluation: While specific in vivo data for this compound is limited, general methodologies would involve administering the compound to animal models relevant to the disease of interest (e.g., a mouse model of H. pylori infection for urease inhibition). Efficacy would be assessed by measuring relevant biomarkers or clinical outcomes. For formulation, a stock solution might be prepared in a solvent like DMSO and then diluted in a vehicle suitable for administration, such as corn oil. glpbio.com

These methodologies provide a systematic framework for moving from initial screening to a more detailed mechanistic understanding of a compound's biological effects.

Advanced Analytical Techniques for Characterization and Quantification of 4 Chloro 5 Nitrobenzene 1,2 Diamine

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 4-Chloro-5-nitrobenzene-1,2-diamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. The molecule has two aromatic protons which are in different chemical environments, giving rise to two distinct signals. Additionally, the two amine groups (-NH₂) will produce signals. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring—the electron-withdrawing nitro (NO₂) and chloro (Cl) groups, and the electron-donating amino (NH₂) groups. The aromatic protons would likely appear as singlets or narrow doublets depending on the coupling constants. The amine protons often appear as broad singlets and their position can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the lack of symmetry in the molecule, six distinct signals are expected for the six carbon atoms of the benzene (B151609) ring. The chemical shifts of the carbons are significantly affected by the attached functional groups. Carbons bonded to the nitro, chloro, and amino groups will have characteristic chemical shifts. For instance, the carbon atom bonded to the nitro group is expected to be significantly downfield. csic.es

| Nucleus | Expected Chemical Shift (δ, ppm) Range | Signal Details |

|---|---|---|

| ¹H (Aromatic) | ~6.5 - 8.0 | Two signals, expected as singlets or narrow doublets. |

| ¹H (Amine) | Variable, ~4.0 - 6.0 | Two broad singlets, position and intensity can vary with solvent and concentration. |

| ¹³C | ~100 - 150 | Six distinct signals corresponding to the aromatic carbons. Shifts are influenced by Cl, NO₂, and NH₂ substituents. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound, which appears as a red crystalline powder, would display absorption bands corresponding to its key functional groups. fishersci.comavantorsciences.com The presence of two amine groups gives rise to N-H stretching vibrations. The nitro group has characteristic symmetric and asymmetric stretching vibrations. The carbon-chlorine bond and the aromatic ring also show distinct absorptions. fishersci.comnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |